CNS Drug-Likeness: Physicochemical Differentiation of the N-Methylpiperidine Moiety vs. N-Benzyl and N-Furanylmethyl Analogs
The N-methyl substituent on the piperidine ring confers a calculated XLogP3 of 1.4 and TPSA of 76.2 Ų to the target compound [1]. In contrast, the N-benzylpiperidine analog is predicted to exhibit substantially higher lipophilicity (estimated XLogP3 > 2.5) due to the additional aromatic ring, while the N-furanylmethyl analog introduces additional hydrogen bond acceptors that increase TPSA beyond the 60–90 Ų optimal CNS range . The target compound's XLogP3 falls within the ideal CNS drug range of 1–3, and its TPSA remains under the 90 Ų threshold associated with favorable brain penetration [2].
| Evidence Dimension | CNS drug-likeness (XLogP3 and TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; TPSA = 76.2 Ų; HBD = 1; HBA = 6 |
| Comparator Or Baseline | N-benzyl analog: estimated XLogP3 > 2.5 (increased lipophilicity); N-furanylmethyl analog: estimated TPSA > 85 Ų (additional oxygen); CNS drug-likeness benchmark: XLogP3 1–3, TPSA < 90 Ų, HBD ≤ 3 |
| Quantified Difference | XLogP3 lower by >1.1 log units vs. benzyl analog; TPSA lower by >9 Ų vs. furanylmethyl analog; all parameters within CNS-favorable ranges |
| Conditions | Computed physicochemical properties (XLogP3, TPSA) based on SMILES: CN1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Why This Matters
The balanced XLogP3 of 1.4 positions this compound in the optimal CNS drug-likeness window, avoiding the excessive lipophilicity of the benzyl analog (which risks higher plasma protein binding and non-specific tissue distribution) and the elevated TPSA of the furanylmethyl analog (which may impair passive BBB permeability).
- [1] Kuujia.com. CAS No 953232-17-2: Computed physicochemical properties including XLogP3, TPSA, HBD, HBA. Accessed 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. View Source
